![molecular formula C19H19N3O2 B5669207 N-mesityl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5669207.png)
N-mesityl-2-(1-oxo-2(1H)-phthalazinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of phthalazinone derivatives, including N-mesityl-2-(1-oxo-2(1H)-phthalazinyl)acetamide, typically involves reactions of lactams with derivatives of N-methylethanolamine under various conditions. For instance, a series of alkyl, tosyl, acetyl, and tert-butoxycarbonyl derivatives of 2-(2-aminoethyl)-phthalazinones were synthesized by reacting lactams with N-Boc-, N-acetyl-, or N,O-ditosyl derivatives of N-methylethanolamine, showcasing the versatility in synthetic approaches for such compounds (Malinowski et al., 2014).
Molecular Structure Analysis
Phthalazinone derivatives exhibit interesting molecular structures that have been elucidated using various analytical techniques. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, providing insights into the spatial arrangement of atoms and the conformation of the molecules (Zhou et al., 2010).
Chemical Reactions and Properties
Phthalazinone derivatives participate in a range of chemical reactions, reflecting their reactive nature. For example, the dibromohydration of N-(2-alkynylaryl)acetamide, a process relevant to the synthesis of compounds like N-mesityl-2-(1-oxo-2(1H)-phthalazinyl)acetamide, demonstrates the complex reaction pathways these compounds can undergo (Qiu et al., 2017).
properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)18(14(3)9-12)21-17(23)11-22-19(24)16-7-5-4-6-15(16)10-20-22/h4-10H,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJVGILZSZWZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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